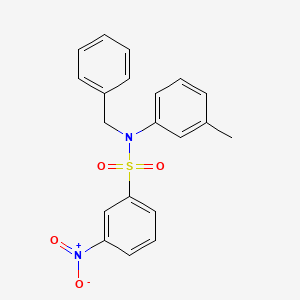
N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide
Descripción general
Descripción
N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with N-benzyl-N-(3-methylphenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: Although less common, the aromatic rings can undergo oxidation under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent
Substitution: Nucleophiles such as amines or thiols, solvents like acetonitrile or dimethylformamide
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: N-benzyl-N-(3-methylphenyl)-3-aminobenzenesulfonamide
Substitution: Various substituted sulfonamides depending on the nucleophile used
Oxidation: Oxidized aromatic compounds
Aplicaciones Científicas De Investigación
N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: As a sulfonamide derivative, it may be explored for its potential antibacterial properties.
Chemical Biology: It can be used as a probe to study sulfonamide-binding proteins and their functions.
Material Science: The compound’s unique structure may be utilized in the design of novel materials with specific properties.
Pharmaceutical Research: It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The molecular targets and pathways involved would include the binding of the sulfonamide moiety to the active site of the enzyme, preventing the formation of folic acid.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-N-(3-methylphenyl)amine hydrochloride
- N-benzyl-N-(3-methylphenyl)-1,2-hydrazinedicarbothioamide
- N-benzyl-N-(3-methylphenyl)amine
Uniqueness
N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups. The nitro group can undergo reduction to form an amino group, while the sulfonamide group can participate in various substitution reactions, making this compound versatile for different applications.
Propiedades
IUPAC Name |
N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-16-7-5-10-18(13-16)21(15-17-8-3-2-4-9-17)27(25,26)20-12-6-11-19(14-20)22(23)24/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBIWPUMPANCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4086004.png)
![Methyl 4-[6-amino-3-(4-bromophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4086017.png)

![1-(2-chlorobenzoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4086032.png)
![4,4-dimethyl-8-morpholin-4-yl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B4086039.png)
![N-[(4-methoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine;hydrochloride](/img/structure/B4086048.png)
![dimethyl 5-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}isophthalate](/img/structure/B4086049.png)
![2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE](/img/structure/B4086054.png)
![7-(difluoromethyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4086059.png)
![N-acetyl-N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]acetamide](/img/structure/B4086065.png)
![6-chloro-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4086066.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N,N-dimethylmethanesulfonamide](/img/structure/B4086083.png)
![6-[[3-Methoxy-4-[(2-phenylacetyl)amino]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4086088.png)
![1-cyclohexyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4086097.png)
